Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 104740-55-8
VCID: VC20762531
InChI: InChI=1S/C14H21N3O2/c15-6-7-16-8-10-17(11-9-16)14(18)19-12-13-4-2-1-3-5-13/h1-5H,6-12,15H2
SMILES: C1CN(CCN1CCN)C(=O)OCC2=CC=CC=C2
Molecular Formula: C14H21N3O2
Molecular Weight: 263.34 g/mol

Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate

CAS No.: 104740-55-8

Cat. No.: VC20762531

Molecular Formula: C14H21N3O2

Molecular Weight: 263.34 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate - 104740-55-8

CAS No. 104740-55-8
Molecular Formula C14H21N3O2
Molecular Weight 263.34 g/mol
IUPAC Name benzyl 4-(2-aminoethyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C14H21N3O2/c15-6-7-16-8-10-17(11-9-16)14(18)19-12-13-4-2-1-3-5-13/h1-5H,6-12,15H2
Standard InChI Key QSFXITXPTXIAOB-UHFFFAOYSA-N
SMILES C1CN(CCN1CCN)C(=O)OCC2=CC=CC=C2
Canonical SMILES C1CN(CCN1CCN)C(=O)OCC2=CC=CC=C2

Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H21N3O2 and a molecular weight of approximately 263.34 g/mol . This compound is classified as a piperazine derivative, featuring a benzyl group and an aminoethyl side chain attached to the piperazine ring. It is commonly used in scientific research, particularly in medicinal chemistry, due to its unique structural properties.

Synthesis and Applications

The synthesis of Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available piperazine derivatives. The process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to monitor the progress of reactions and confirm the structure of intermediates and final products.

This compound has potential applications in various fields, particularly in medicinal chemistry, due to its structural features and chemical properties. It can participate in various chemical reactions, making it a versatile intermediate in the synthesis of more complex molecules.

Research Findings

Research on Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate is ongoing, with studies focusing on its chemical properties and potential biological activities. The compound's ability to form salts and its solubility properties make it an interesting candidate for further modification and application in drug development.

Compound FeatureDescription
Benzyl GroupEnhances lipophilicity and stability
Aminoethyl Side ChainProvides a site for further modification
Piperazine RingOffers a scaffold for drug design

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator